N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H12N6OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07933020 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
Property | Value |
---|---|
Chemical Formula | C12H10N4S |
Molecular Weight | 246.30 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Boiling Point | 465.7°C |
Density | 1.48 g/cm³ |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole and pyrazole have shown cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Certain benzothiazole derivatives have been shown to inhibit kinase activity, which is crucial in cancer progression and cell signaling pathways.
- Interference with DNA Replication : Compounds that affect DNA synthesis can lead to apoptosis in rapidly dividing cancer cells.
- Anti-inflammatory Properties : Some studies suggest that the compound may also exhibit anti-inflammatory effects, which can be beneficial in treating cancer-related inflammation .
Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of related compounds, researchers tested various derivatives against a panel of human cancer cell lines. The results indicated that compounds with the benzothiazole and pyrazole moieties exhibited potent cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.12 |
CaCo-2 (Colon Cancer) | 4.85 |
MCF7 (Breast Cancer) | 6.34 |
The study concluded that structural modifications could enhance the anticancer activity of these compounds .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could inhibit specific kinases involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile of this compound:
Hazard Statements | Precautionary Statements |
---|---|
H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
H319 - Causes serious eye irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-18-12(9-14(19-10)22-8-4-7-17-22)15(23)21-16-20-11-5-2-3-6-13(11)24-16/h2-9H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVCKNLAVZHYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.